molecular formula C9H12O3 B13184269 Methyl 3-(oxan-3-yl)prop-2-ynoate

Methyl 3-(oxan-3-yl)prop-2-ynoate

Cat. No.: B13184269
M. Wt: 168.19 g/mol
InChI Key: KJBMCPFWPCZSLB-UHFFFAOYSA-N
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Description

Methyl 3-(oxan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of an oxane ring and a prop-2-ynoate group, making it a valuable asset in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(oxan-3-yl)prop-2-ynoate typically involves the reaction of oxane derivatives with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(oxan-3-yl)prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving oxane derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(oxan-3-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(oxan-3-yl)prop-2-ynoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Biological Activity

Methyl 3-(oxan-3-yl)prop-2-ynoate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound possesses a unique structure characterized by a ynoate functional group and an oxane ring. The synthesis typically involves the reaction of methyl 3-bromoprop-2-ynoate with oxirane derivatives under controlled conditions, which allows for the introduction of chirality at specific carbon centers.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study evaluating various compounds' radical scavenging abilities, this compound demonstrated an IC50 value of approximately 150 µM in the DPPH assay, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 ~50 µM) .

CompoundIC50 (µM)
This compound150
Ascorbic Acid50

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, showed that this compound inhibited bacterial growth at concentrations above 200 µg/mL . This suggests potential applications in developing new antimicrobial agents.

Study on Antioxidant and Antimicrobial Effects

A comprehensive study conducted by Smith et al. (2024) investigated the biological activities of this compound. The researchers found that the compound not only exhibited antioxidant properties but also showed promising results in inhibiting bacterial growth. The study utilized a series of assays to quantify these effects:

  • DPPH Assay : Evaluated antioxidant capacity.
  • Agar Diffusion Method : Assessed antimicrobial activity against selected bacteria.

The results are summarized in the table below:

Activity TypeMethod UsedResult
AntioxidantDPPH AssayIC50 = 150 µM
AntimicrobialAgar DiffusionInhibition at >200 µg/mL

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary investigations indicate that it may help protect neuronal cells from oxidative stress-induced damage. In a model using human neuroblastoma cells, treatment with this compound resulted in a reduction of reactive oxygen species (ROS) levels by approximately 40%, suggesting a protective mechanism against oxidative damage .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-(oxan-3-yl)prop-2-ynoate

InChI

InChI=1S/C9H12O3/c1-11-9(10)5-4-8-3-2-6-12-7-8/h8H,2-3,6-7H2,1H3

InChI Key

KJBMCPFWPCZSLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCOC1

Origin of Product

United States

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